Molecular Weight and Fragment Elaboration Capacity: Target Compound vs. Minimal 2-Aminopyrimidine-Pyrrolidine Scaffold
The target compound (MW 255.33 g/mol) is substantially larger than the minimal N-(pyrrolidin-3-yl)pyrimidin-2-amine scaffold (C9H14N4, MW 178.23) . This 77.1 Da mass increment corresponds to the 2-methylpyridin-4-yl spacer (C7H8N fragment, exact mass 106.07 Da minus one exchanged H). In fragment-based drug discovery, a molecular weight near 255 Da places this compound in the 'fragment-to-lead' sweet spot, offering greater binding surface area than a minimal fragment (~178 Da) while retaining ligand efficiency potential [1]. This structural elaboration provides an additional aromatic ring for π-stacking interactions and an extra H-bond acceptor (pyridine nitrogen) unavailable in the minimal scaffold .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.33 g/mol |
| Comparator Or Baseline | N-(pyrrolidin-3-yl)pyrimidin-2-amine: 178.23 g/mol |
| Quantified Difference | Δ +77.1 g/mol (+43.3% increase) |
| Conditions | Calculated from molecular formula; target C14H17N5 vs. comparator C9H14N4 |
Why This Matters
For procurement decisions in fragment elaboration or scaffold-hopping campaigns, the 77 Da mass difference represents a meaningful increment in molecular complexity that cannot be replicated by the simpler analog, directly impacting binding surface area and derivatization options.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. (Class-level framework for fragment MW evaluation.) View Source
